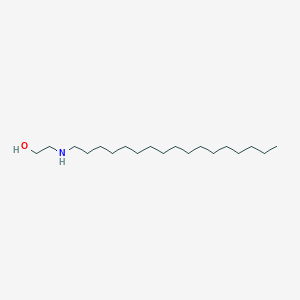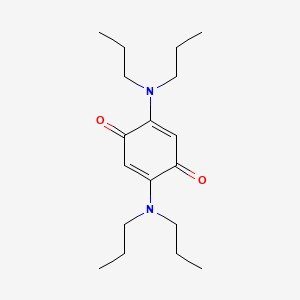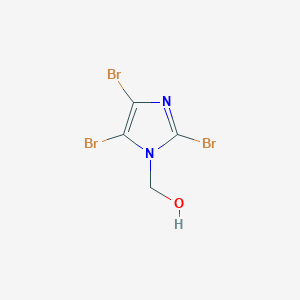![molecular formula C9H12N2 B14722066 2-[2-(Aziridin-1-yl)ethyl]pyridine CAS No. 5620-24-6](/img/structure/B14722066.png)
2-[2-(Aziridin-1-yl)ethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Aziridin-1-yl)ethyl]pyridine is an organic compound that features a pyridine ring substituted with an aziridine group Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aziridin-1-yl)ethyl]pyridine typically involves the reaction of 2-bromoethylpyridine with aziridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the aziridine ring opens and subsequently closes to form the desired product .
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve the use of oxide catalysts and high temperatures to facilitate the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst to convert aminoethanol to aziridine .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Aziridin-1-yl)ethyl]pyridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted amines.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides and reduction to form secondary amines.
Substitution Reactions: The pyridine ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
The major products formed from these reactions include substituted amines, N-oxides, and halogenated pyridines.
Wissenschaftliche Forschungsanwendungen
2-[2-(Aziridin-1-yl)ethyl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to alkylate DNA.
Materials Science: Aziridine derivatives are used in the synthesis of polyamines, which have applications in antibacterial and antimicrobial coatings.
Biological Research: The compound is used to study the mechanisms of DNA alkylation and repair.
Wirkmechanismus
The mechanism of action of 2-[2-(Aziridin-1-yl)ethyl]pyridine involves the alkylation of DNA. The aziridine ring opens to form a highly reactive aziridinium ion, which can then react with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication . This mechanism is similar to that of nitrogen mustard alkylating agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity.
Eigenschaften
CAS-Nummer |
5620-24-6 |
|---|---|
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
2-[2-(aziridin-1-yl)ethyl]pyridine |
InChI |
InChI=1S/C9H12N2/c1-2-5-10-9(3-1)4-6-11-7-8-11/h1-3,5H,4,6-8H2 |
InChI-Schlüssel |
PODDKMYIFUHIGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


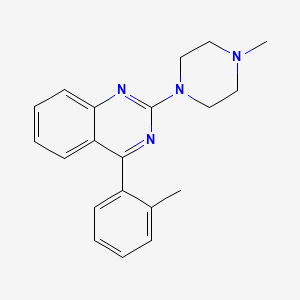


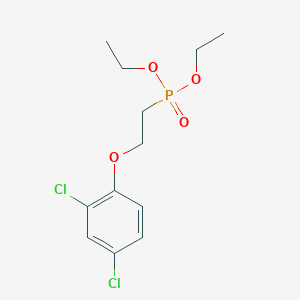
![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
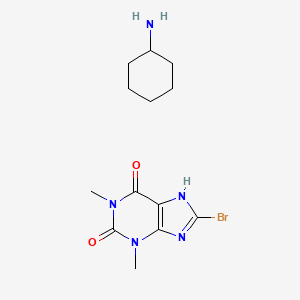
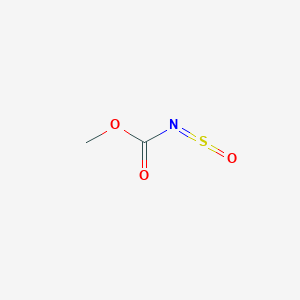
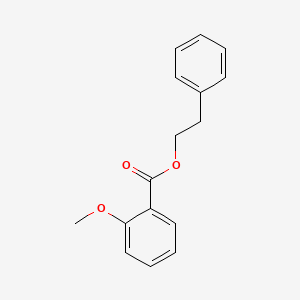
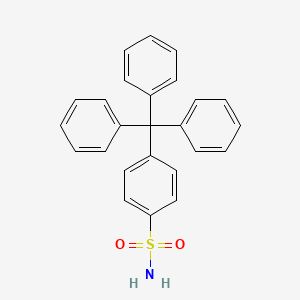
![[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid](/img/structure/B14722046.png)
